TY-52156

Descripción general

Descripción

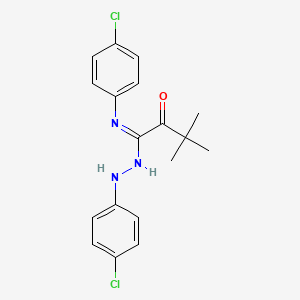

TY 52156: es un antagonista potente y selectivo del receptor 3 de esfingosina 1-fosfato (S1P3). Es conocido por su capacidad para inhibir la respuesta de calcio estimulada por la esfingosina 1-fosfato en células humanas que expresan el receptor 3 de esfingosina 1-fosfato . El compuesto tiene una fórmula molecular de C₁₈H₁₉Cl₂N₃O y un peso molecular de 364.27 g/mol .

Aplicaciones Científicas De Investigación

Inflammatory Diseases

Research indicates that TY-52156 can attenuate inflammation-related responses:

- Acute Lung Injury : In studies involving ventilator-induced lung injury (VILI), treatment with this compound significantly reduced bronchoalveolar lavage cell counts and protein concentrations, highlighting its potential in treating acute lung conditions .

- Cytokine Secretion : The inhibition of S1P3 by this compound has been linked to reduced interleukin-8 secretion in human airway epithelial cells, suggesting its role in modulating inflammatory cytokine responses .

Cancer Research

The compound has also been investigated for its antitumor effects:

- Tumor Growth Inhibition : In xenograft models involving TSC2-deficient cells, this compound demonstrated significant antitumor activity by inducing autophagic cell death independent of mTORC1 signaling . This positions this compound as a promising candidate for cancer therapies targeting sphingosine metabolism.

Case Studies

Análisis Bioquímico

Biochemical Properties

TY-52156 acts as a selective and competitive antagonist of the S1P3 receptor with a Ki value of 110 nM . It inhibits the S1P-induced expansion of various cancer cells, including A549, LNCaP, U251MG, and OVCAR-5 . This compound displays about 30-fold lower effect on S1P1, S1P2, S1P4, or S1P5 receptors and does not affect 24 different G-protein coupled receptors . It blocks S1P-induced expression of Hes1 and reduces the ALDH-positive cell population . Additionally, this compound inhibits the tumorigenicity of SphK1-overexpressing ALDH-positive cells following chronic administration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It effectively attenuates LPS-induced inflammation by suppressing the expression of proinflammatory cytokines and restores the endothelial barrier by repairing adherens junctions and reducing vascular leakage . In cancer cells, this compound inhibits the expansion of cancer stem cells and reduces the tumorigenicity of SphK1-overexpressing cells . It also enhances the efficacy of CAR-T cell therapy by inhibiting T-cell exhaustion and regulating the recruitment of proinflammatory macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to the S1P3 receptor and inhibiting its activity . This inhibition leads to a reduction in S1P-induced calcium release and Rho activation in vascular smooth muscle cells . This compound also blocks the S1P-induced phosphorylation of p44/p42 MAPK, which is involved in cell signaling pathways . Additionally, it suppresses the expression of Hes1, a transcription factor involved in the regulation of stem cell properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Chronic administration of this compound has been shown to inhibit the tumorigenicity of SphK1-overexpressing ALDH-positive cells over a period of 6 weeks . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In male SD rats, oral administration of this compound at doses of 10 mg/kg and 30 mg/kg inhibited S1P3 receptor-induced bradycardia . In murine models of breast cancer and colon cancer, this compound enhanced the efficacy of CAR-T cell therapy and improved antitumor efficacy . The toxic or adverse effects of this compound at high doses have not been extensively reported.

Metabolic Pathways

This compound is involved in metabolic pathways related to the S1P3 receptor. It inhibits the S1P-induced expansion of cancer cells and reduces the expression of proinflammatory cytokines . The specific enzymes or cofactors that interact with this compound in these pathways have not been extensively studied, but its effects on metabolic flux and metabolite levels have been demonstrated in various studies .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the S1P3 receptor . It is a cell-permeable compound that can effectively inhibit S1P3 receptor activity in various cell types . The specific transporters or binding proteins that interact with this compound have not been extensively studied, but its localization and accumulation within cells have been demonstrated in various studies .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with the S1P3 receptor . It inhibits S1P-induced calcium release and Rho activation in vascular smooth muscle cells, indicating its localization in the cytoplasm and cell membrane . The specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis de TY 52156 implica la reacción de 1-(4-clorofenilamino)-1-(4-clorofenilhidrazono)-3,3-dimetil-2-butanona con reactivos apropiados en condiciones controladas . La ruta sintética detallada y las condiciones de reacción específicas son de propiedad exclusiva y generalmente no se divulgan en la literatura pública.

Métodos de producción industrial: : La producción industrial de TY 52156 sigue protocolos estándar para la síntesis de derivados de hidrazonamida. El proceso implica reacciones químicas a gran escala bajo un estricto control de calidad para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: : TY 52156 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la porción de hidrazonamida . También puede participar en reacciones de oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.

Reacciones de oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reacciones de reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Productos principales: : Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de TY 52156 .

Mecanismo De Acción

TY 52156 ejerce sus efectos al unirse selectivamente y antagonizar el receptor 3 de esfingosina 1-fosfato . Esta inhibición evita que el receptor medie la respuesta de calcio estimulada por la esfingosina 1-fosfato, modulando así diversas vías de señalización descendentes. Los objetivos moleculares incluyen el receptor 3 de esfingosina 1-fosfato, y las vías involucradas están relacionadas con la señalización de calcio y las respuestas celulares a la esfingosina 1-fosfato .

Comparación Con Compuestos Similares

Compuestos similares

FTY720: Otro modulador del receptor de esfingosina 1-fosfato, pero actúa como un agonista en lugar de un antagonista.

CYM50358: Un antagonista selectivo para el receptor 4 de esfingosina 1-fosfato.

N,N-Dimetilesfingosina: Un inhibidor de la esfingosina quinasa, que afecta indirectamente los niveles de esfingosina 1-fosfato.

Unicidad: : TY 52156 es único en su alta selectividad y potencia como antagonista del receptor 3 de esfingosina 1-fosfato. Muestra una actividad mínima en otros receptores de esfingosina 1-fosfato, lo que lo convierte en una herramienta valiosa para estudiar el papel específico del receptor 3 de esfingosina 1-fosfato en varios procesos biológicos .

Actividad Biológica

TY-52156 is a selective antagonist of the Sphingosine-1-phosphate receptor 3 (S1P3), known for its role in various biological processes, including inflammation, cancer progression, and vascular regulation. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic implications based on diverse research findings.

Overview of this compound

- Chemical Structure : N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic 2-(4-chlorophenyl) hydrazide

- CAS Number : 934369-14-9

- Purity : ≥98%

- Ki Value : 110 nM (indicates binding affinity to S1P3) .

This compound functions primarily as an S1P3 receptor antagonist. Its mechanism involves:

- Inhibition of Calcium Release : It inhibits S1P-induced calcium release in human umbilical vein endothelial cells (HUVECs) .

- Impact on Leukocyte Rolling : In vivo studies have shown that administration of this compound significantly reduces leukocyte rolling in C57Bl6 mice, indicating its potential role in modulating immune responses .

1. Cardiovascular Implications

This compound has been shown to suppress bradycardia induced by FTY-720 (a known S1P receptor modulator) in vivo, demonstrating its effects on heart rate regulation .

2. Cancer Research

The compound has been implicated in inhibiting the expansion of breast cancer stem cells in vitro, suggesting a potential application in cancer therapy . Additionally, it has been shown to suppress the viability of TSC2-deficient cells in xenograft models, indicating its antitumor effects .

3. Endothelial Barrier Function

Recent studies indicate that this compound can restore endothelial barrier integrity compromised by mechanical stress or inflammatory stimuli. It effectively attenuates increases in bronchoalveolar lavage cell counts and protein concentration associated with ventilator-induced lung injury (VILI) .

Case Studies and Research Findings

Propiedades

IUPAC Name |

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONRRGIRSGNWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132813 | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934369-14-9 | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934369-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.